2-Propenoic acid, 3-(2,5-dihydroxyphenyl)-
Overview
Description
2-Propenoic acid, 3-(2,5-dihydroxyphenyl)-, also known as caffeic acid, is a hydroxycinnamic acid derivative. It is a naturally occurring organic compound found in various plants, including coffee, fruits, and vegetables. This compound is known for its antioxidant properties and has been studied for its potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(2,5-dihydroxyphenyl)- can be achieved through several methods. One common approach involves the reaction of 3,4-dihydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Another method involves the use of 3,4-dihydroxycinnamic acid as a starting material, which can be esterified and then hydrolyzed to obtain the target compound .
Industrial Production Methods
Industrial production of 2-Propenoic acid, 3-(2,5-dihydroxyphenyl)- typically involves the extraction from natural sources, such as coffee beans and certain fruits. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(2,5-dihydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction of this compound can lead to the formation of dihydrocaffeic acid.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used reducing agents.
Substitution: Nitrating agents like nitric acid and halogenating agents like bromine are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrocaffeic acid.
Substitution: Nitrated and halogenated derivatives.
Scientific Research Applications
2-Propenoic acid, 3-(2,5-dihydroxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Its antioxidant properties make it a subject of study in cellular protection and aging.
Industry: It is used in the formulation of cosmetics and skincare products due to its antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(2,5-dihydroxyphenyl)- involves its ability to scavenge free radicals and inhibit oxidative stress. It interacts with various molecular targets, including reactive oxygen species (ROS) and enzymes involved in oxidative pathways. By neutralizing ROS, it helps protect cells from damage and supports overall cellular health.
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: Another hydroxycinnamic acid with similar antioxidant properties.
p-Coumaric Acid: A hydroxycinnamic acid found in many plants, known for its antioxidant and anti-inflammatory effects.
Sinapic Acid: A hydroxycinnamic acid derivative with potent antioxidant activity.
Uniqueness
2-Propenoic acid, 3-(2,5-dihydroxyphenyl)- is unique due to its specific hydroxylation pattern, which contributes to its strong antioxidant properties and its ability to interact with a wide range of biological targets. Its presence in various dietary sources also makes it a significant compound for nutritional studies and health-related research .
Properties
IUPAC Name |
3-(2,5-dihydroxyphenyl)prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,10-11H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIPYOZBOMUUCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=CC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636-01-1 | |
Record name | 3-(2,5-Dihydroxyphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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